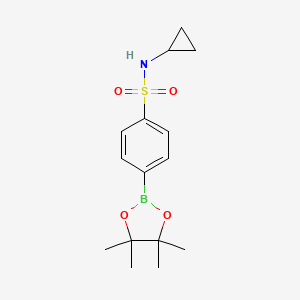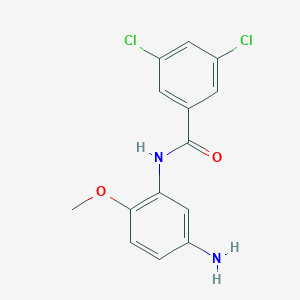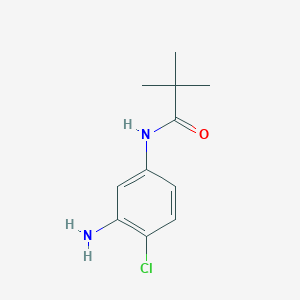
N-(3-Amino-4-chlorophenyl)-2,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Amino-4-chlorophenyl)-2,2-dimethylpropanamide, also known as N-Chloroacetyl-2,2-dimethylpropanamide, is a synthetic organic compound that has been studied for its potential applications in medicinal chemistry, pharmaceuticals, and other scientific research applications. It is a colorless, crystalline solid that is soluble in water, alcohols, and organic solvents. This compound has been studied for its biochemical and physiological effects, and its potential use in laboratory experiments.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
- A study focused on the synthesis and crystal structure of a related compound, which was determined using X-ray single crystal diffraction. This research contributes to the understanding of the structural properties of similar chemical compounds (Huang Ming-zhi et al., 2005).
Cancer Research Applications
- In cancer research, derivatives of this compound have been synthesized and shown to selectively inhibit the proliferation of colon cancer cells, indicating potential therapeutic applications (S. E. Rayes et al., 2020).
- Another study synthesized metal complexes of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives, which were tested for anti-tumor activities and showed potential as CDK8 kinase inhibitors for colon cancer therapy (A. Aboelmagd et al., 2021).
Molecular Synthesis and Analysis
- The compound was used in a study for determining its concentration in aqueous solutions via spectrophotometry, demonstrating its analytical applications (L. Shu, 2011).
- Another research described synthetic pathways to N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide, highlighting its use in preparing imidazole-amine ligands (Lionel Cheruzel et al., 2011).
Additional Research
- There have been studies on the synthesis of isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides, which showed activity in anticonvulsant tests, suggesting potential applications in epilepsy treatment (A. Idris et al., 2011).
Propiedades
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-11(2,3)10(15)14-7-4-5-8(12)9(13)6-7/h4-6H,13H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQARRSANBOYSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC(=C(C=C1)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-4-chlorophenyl)-2,2-dimethylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


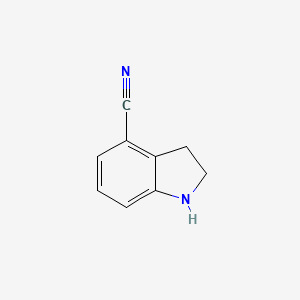


![Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B1355756.png)

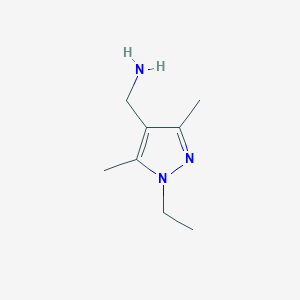

![{2-[(Phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1355777.png)
